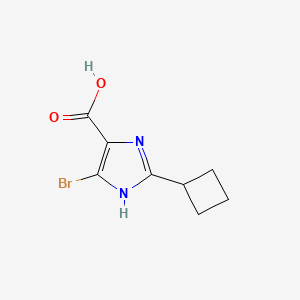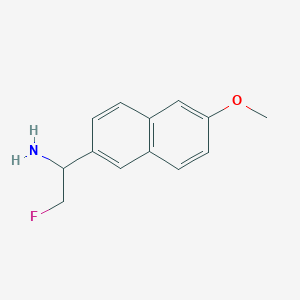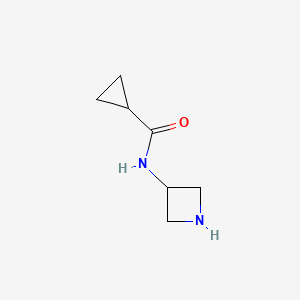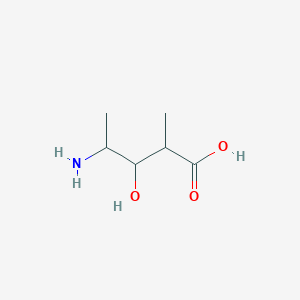
4-Amino-3-hydroxy-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxy-2-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-methyl-3-hydroxybutanoic acid and ammonia. The reaction typically proceeds under mild conditions, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of biocatalysts and enzymatic processes is also explored to enhance the selectivity and efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Amino-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-amino-3-oxopentanoic acid, while reduction of the amino group may produce 4-amino-3-hydroxy-2-methylpentane.
科学的研究の応用
4-Amino-3-hydroxy-2-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can influence various metabolic pathways, leading to changes in cellular function and signaling. Its effects are mediated through interactions with receptors, enzymes, and other proteins, which can modulate physiological processes.
類似化合物との比較
4-Amino-3-hydroxy-2-methylpentanoic acid can be compared with other similar compounds such as:
Leucine (2-amino-4-methylpentanoic acid): Both compounds share a similar structure, but leucine lacks the hydroxyl group present in this compound.
Isoleucine (2-amino-3-methylpentanoic acid): Isoleucine has a similar backbone but differs in the position of the methyl group.
Valine (2-amino-3-methylbutanoic acid): Valine has a shorter carbon chain and lacks the hydroxyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
4-amino-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(6(9)10)5(8)4(2)7/h3-5,8H,7H2,1-2H3,(H,9,10) |
InChIキー |
QUVATQRRTNYWIT-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(C)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


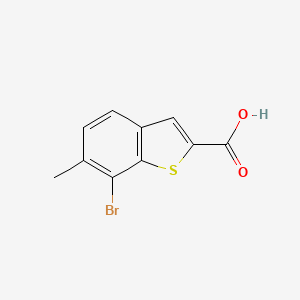
![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
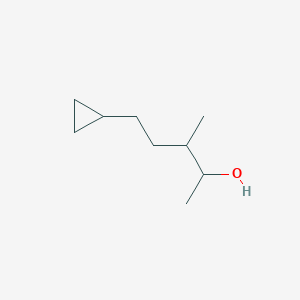
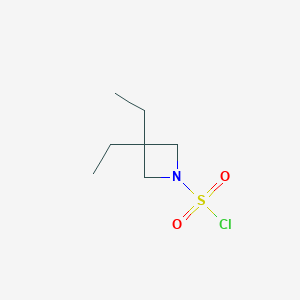
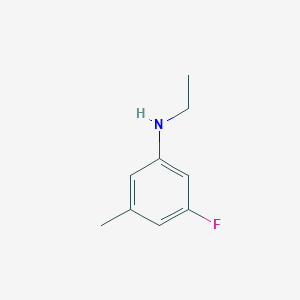
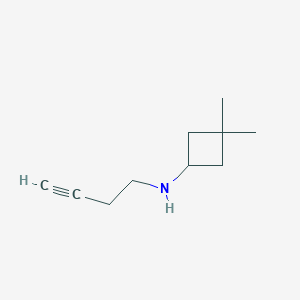
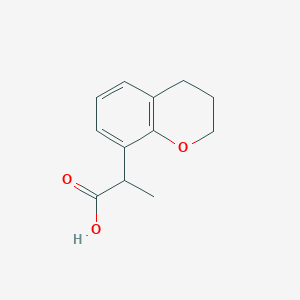
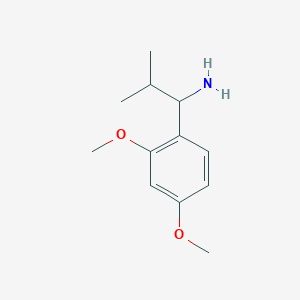

![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
